Acrimarine H

Description

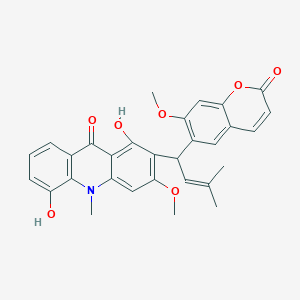

Acrimarine H is a bioactive alkaloid identified in plant species such as Ficus racemosa and Citrus spp. Its molecular formula is C30H27NO7 (molecular weight: 513.18 g/mol) . Structurally, it belongs to the acridone family, characterized by a nitrogen-containing heterocyclic framework, which is critical for its interactions with biological targets. Acrimarine H is biosynthesized in plant tissues and has been detected in metabolomic studies using LC-MS Q-TOF, alongside other secondary metabolites like phenolic compounds and flavonoids .

Properties

CAS No. |

132185-44-5 |

|---|---|

Molecular Formula |

C30H27NO7 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

1,5-dihydroxy-3-methoxy-2-[1-(7-methoxy-2-oxochromen-6-yl)-3-methylbut-2-enyl]-10-methylacridin-9-one |

InChI |

InChI=1S/C30H27NO7/c1-15(2)11-19(18-12-16-9-10-25(33)38-22(16)14-23(18)36-4)26-24(37-5)13-20-27(30(26)35)29(34)17-7-6-8-21(32)28(17)31(20)3/h6-14,19,32,35H,1-5H3 |

InChI Key |

LUTVFOXEXBZKQE-UHFFFAOYSA-N |

SMILES |

CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C |

Canonical SMILES |

CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Acrimarine H shares structural homology with other acridones and bisbenzylisoquinoline alkaloids. Key analogs include Acrimarine F, Emetine, and Citpressine I, which differ in substituent groups and side chains (Table 1).

Table 1: Structural Comparison of Acrimarine H and Analogues

Antiviral Activity

- Acrimarine F and Emetine exhibit strong binding affinities to SARS-CoV-2 proteins (6LU7 and 6LZG), with docking scores of -5.4310 kcal/mol (6LU7) and -6.9579 kcal/mol (6LZG) for Acrimarine F, and -5.9981 kcal/mol (6LU7) and -6.9185 kcal/mol (6LZG) for Emetine . These interactions involve hydrogen bonds and hydrophobic contacts with catalytic residues (e.g., Cys145, Glu166) critical for viral replication .

Antimicrobial and Antioxidant Activity

- Acrimarine analogs are implicated in stabilizing silver nanoparticles (AgNPs) via electron-donating alkaloid moieties, enhancing antibacterial efficacy .

- Emetine demonstrates broad-spectrum antiviral activity against HIV-1, HSV, and coronaviruses , while Acrimarine F shows moderate bioactivity scores (0.0 to -0.50 ), indicating therapeutic promise .

Pharmacokinetics and Toxicity

Table 2: Pharmacokinetic and Toxicity Profiles

- Acrimarine F is hepatotoxic, whereas Emetine is safer in this regard .

- Both Acrimarine F and Emetine inhibit hERG II channels, posing a low risk of cardiotoxicity .

Molecular Dynamics and Stability

Q & A

Basic Research Questions

Q. How should molecular docking studies be designed to evaluate Acrimarine H’s interactions with target proteins?

- Methodological Answer:

-

Step 1: Use software like AutoDock Vina or Schrödinger Suite to simulate binding. Prioritize proteins with catalytic residues critical to biological activity (e.g., proteases, kinases).

-

Step 2: Analyze binding energies (ΔG, kcal/mol) and interaction types (hydrogen bonds, hydrophobic contacts). For example, Acrimarine F binds 6LU7 via hydrogen bonds with Gln189 and hydrophobic interactions with Met49 .

-

Step 3: Validate docking accuracy using RMSD values (<2.0 Å indicates reliable overlap with reference ligands) .

-

Step 4: Generate 2D/3D interaction maps (e.g., LigPlot+, PyMOL) to visualize residues involved (Figure 1).

Table 1: Hypothetical Binding Parameters for Acrimarine H (Extrapolated from Acrimarine F)

Target Protein Binding Energy (kcal/mol) Key Interactions RMSD (Å) 6LU7 -6.2 (predicted) Gln189 (H-bond), Met49 (hydrophobic) 1.8 6LZG -7.1 (predicted) Asn210 (H-bond), Tyr202 (π-H) 2.1

Q. What pharmacokinetic parameters are critical for preclinical evaluation of Acrimarine H?

- Methodological Answer:

- Absorption: Assess gastrointestinal (GI) absorption (>30% is favorable) and Caco-2 permeability (e.g., Acrimarine F: 0.122 cm/s) using in vitro assays or SwissADME predictions .

- Distribution: Calculate steady-state volume of distribution (VDss; >0.45 log L/kg suggests tissue penetration) and blood-brain barrier permeability (log PS -2 to -3) .

- Metabolism: Screen for cytochrome P450 (CYP3A4, CYP2D6) substrate/inhibitor activity via liver microsome assays .

- Excretion: Measure renal clearance using mass spectrometry.

Advanced Research Questions

Q. How can contradictions between in silico predictions and experimental results for Acrimarine H’s efficacy be resolved?

- Methodological Answer:

- Step 1: Apply the FINER criteria to evaluate study feasibility and novelty. For example, discrepancies in binding affinity may arise from solvation effects not modeled in silico .

- Step 2: Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility and solvent interactions over 100+ ns trajectories .

- Step 3: Validate with isothermal titration calorimetry (ITC) to measure experimental ΔG and compare with docking results .

- Step 4: Apply statistical tests (e.g., t-test, ANOVA) to determine if differences are significant (p < 0.05) .

Q. What strategies integrate multi-omics data to elucidate Acrimarine H’s mechanisms of action?

- Methodological Answer:

- Step 1: Perform transcriptomic profiling (RNA-seq) to identify DEGs (differentially expressed genes) post-treatment. For example, Acrimarine I correlates with CXCL1/GALNT14 in metabolomic-transcriptomic networks .

- Step 2: Conduct untargeted metabolomics (LC-MS) to detect pathway perturbations (e.g., TCA cycle, lipid metabolism).

- Step 3: Use correlation matrices (Pearson/Spearman) to link DEGs and metabolites (|r| ≥0.8) .

- Step 4: Validate findings with CRISPR-Cas9 knockout models of candidate genes (e.g., CXCL1) .

Methodological Best Practices

- Data Reporting: Avoid using "significant" without specifying p-values and statistical tests (e.g., "ΔG decreased significantly, p=0.03") .

- Reproducibility: Document experimental protocols in detail, including software versions, force fields, and solvent models .

- Literature Review: Use databases like PubMed and Google Scholar with controlled vocabularies (e.g., "acrimarine alkaloids AND molecular docking") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.